molecular formula C12H9Cl2NO3 B12079927 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione CAS No. 64697-66-1

3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione

Cat. No.: B12079927
CAS No.: 64697-66-1
M. Wt: 286.11 g/mol
InChI Key: MDKIXYCXEUCFSX-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with dichloro and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and maleic anhydride.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with maleic anhydride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the dichloro groups and form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the synthesis steps.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability.

    Optimization: Employing process optimization techniques to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.

    1-(4-Methoxybenzyl)-1H-pyrrole-2,5-dione: Lacks the dichloro groups, affecting its reactivity and biological activity.

    3,4-Dichloro-1-(4-methylbenzyl)-1H-pyrrole-2,5-dione: Substitutes the methoxy group with a methyl group, altering its electronic properties.

Uniqueness

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is unique due to the combination of dichloro and methoxybenzyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

64697-66-1

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3

InChI Key

MDKIXYCXEUCFSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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